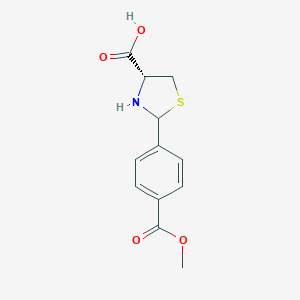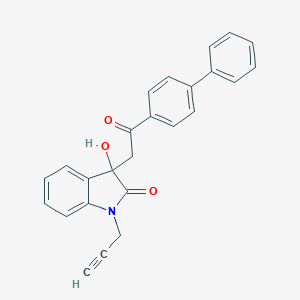
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as 'MTCA', is a thiazolidine derivative that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mecanismo De Acción
The exact mechanism of action of MTCA is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines. MTCA's anti-tumor effects are thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade. MTCA's anti-diabetic effects are believed to be due to its ability to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism.
Biochemical and Physiological Effects:
MTCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MTCA inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. MTCA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have shown that MTCA improves insulin sensitivity and reduces blood glucose levels in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTCA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. MTCA has also been shown to be non-toxic at therapeutic doses. However, there are also some limitations to using MTCA in lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of MTCA.
Direcciones Futuras
There are several future directions for research on MTCA. One area of interest is the development of MTCA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of MTCA's potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to fully understand the mechanism of action of MTCA and its potential therapeutic applications.
Métodos De Síntesis
MTCA can be synthesized through a multistep process starting with the reaction of 4-methoxycarbonylbenzaldehyde with thiourea to form 4-methoxycarbonylphenylthiourea. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylate. Finally, the ester group is hydrolyzed to form MTCA.
Aplicaciones Científicas De Investigación
MTCA has been studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MTCA has also been studied for its anti-tumor properties, as it inhibits the growth of cancer cells by inducing apoptosis. In addition, MTCA has shown potential as an anti-diabetic agent by improving insulin sensitivity and reducing blood glucose levels.
Propiedades
Nombre del producto |
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid |
|---|---|
Fórmula molecular |
C12H13NO4S |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H13NO4S/c1-17-12(16)8-4-2-7(3-5-8)10-13-9(6-18-10)11(14)15/h2-5,9-10,13H,6H2,1H3,(H,14,15)/t9-,10?/m0/s1 |
Clave InChI |
ASAYCBZOZLTZEN-RGURZIINSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)C2N[C@@H](CS2)C(=O)O |
SMILES |
COC(=O)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214679.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214682.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214689.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)